4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is a complex organic compound characterized by the presence of a thiazole ring substituted with chlorophenyl, ethylsulfonyl, and dipropylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonyl and amine groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amine groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used as a precursor for the synthesis of polysulfone plastics.
3-[(4-chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone: Another sulfonyl-containing compound with different functional groups.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring and multiple sulfonyl groups make it particularly versatile for various synthetic and research purposes.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N,N-dipropyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S3/c1-4-11-20(12-5-2)16-15(19-17(25-16)26(21,22)6-3)27(23,24)14-9-7-13(18)8-10-14/h7-10H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMCSWRVFQHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.